(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
Brand Name: Vulcanchem
CAS No.: 189098-23-5
VCID: VC20902615
InChI: InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1
SMILES: CC(=O)N1C2CC(C1=O)C3C2O3
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

CAS No.: 189098-23-5

Cat. No.: VC20902615

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one - 189098-23-5

Specification

CAS No. 189098-23-5
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
Standard InChI InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1
Standard InChI Key SMMGJOQUBPLGLP-WNJXEPBRSA-N
Isomeric SMILES CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3
SMILES CC(=O)N1C2CC(C1=O)C3C2O3
Canonical SMILES CC(=O)N1C2CC(C1=O)C3C2O3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator